ヘキサシアノ鉄(II)酸テトラアンモニウム

説明

Ammonium hexacyanoferrate(4-) is a hexacyanoferrate(4-) salt and an ammonium salt.

科学的研究の応用

エネルギー貯蔵

ヘキサシアノ鉄(II)酸塩系材料には、ヘキサシアノ鉄(II)酸テトラアンモニウムが含まれており、エネルギー貯蔵の可能性について研究が進められています。 . これは、主に再生可能エネルギー電源の負荷平準化における大規模アプリケーションに、高度で信頼性の高い、費用対効果の高い材料が必要とされるエネルギー貯蔵市場の急速な発展によるものです。 .

電気化学デバイス

ヘキサシアノ鉄(II)酸テトラアンモニウムおよび他のヘキサシアノ鉄(II)酸塩系化合物は、電気化学デバイスにおける潜在的な用途について研究されています。 . これらの材料の独自の原子構造、イオンおよび電子的特性により、この用途にとって有望な候補となっています。 .

スマートウィンドウ

ヘキサシアノ鉄(II)酸塩系材料は、スマートウィンドウにおける潜在的な用途について研究されています。 . これらの材料は、電気信号に応答して透明度を変化させることができる窓を作成するために使用できます。 .

水熱合成

ヘキサシアノ鉄(II)酸テトラアンモニウムを含む金属ヘキサシアノ鉄(II)酸塩は、水熱合成を使用して製造されます。 . この方法は、シンプルで確立された合成技術であり、不安定な材料を融点付近で合成する能力、大きく高品質の結晶を合成する可能性、サイズ調整可能な粒子、制御された凝集、および不純物による汚染が少ないなどの利点があります。 .

触媒

大きな開いた部位を持つ3次元フレームワークや、異なる酸化状態の金属部位など、独自の物理化学的特性を持つため、金属ヘキサシアノ鉄(II)酸塩は、触媒として使用できる可能性について研究されています。 .

センサー

作用機序

Target of Action

Tetraammonium hexacyanoferrate, also known as Prussian blue, primarily targets ion exchange processes . It is a mixed-valence compound characterized by open 3D frameworks that confer a variety of properties and allow applicability in several fields .

Mode of Action

Tetraammonium hexacyanoferrate acts as a surface-bound mediator that greatly facilitates the detection of H2O2 at modest potentials, thereby increasing the selectivity of biosensors versus electroactive interferences . It enhances the elimination of radioactive or non-radioactive caesium/thallium (Cs(I)/Tl(I)) from the body .

Biochemical Pathways

Tetraammonium hexacyanoferrate affects the ion exchange capabilities and diffusion-driven processes . It plays a significant role in the prebiotic formation of amino acids and oxyhydroxides .

Pharmacokinetics

It is known to enhance the elimination of radioactive or non-radioactive caesium/thallium (cs(i)/tl(i)) from the body .

Result of Action

The result of tetraammonium hexacyanoferrate’s action is the increased selectivity of biosensors and the enhanced elimination of certain ions from the body . It also plays a role in the synthesis of amino acids .

Action Environment

The action of tetraammonium hexacyanoferrate can be influenced by environmental factors. For instance, it has been used in microelectrode biosensors, where it acts as a surface-bound mediator . Its ion exchange capabilities can also be affected by the presence of other ions .

特性

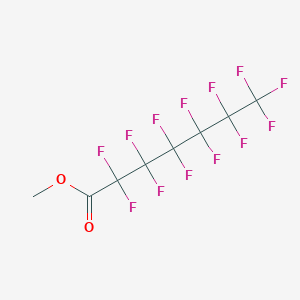

IUPAC Name |

tetraazanium;iron(2+);hexacyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe.4H3N/c6*1-2;;;;;/h;;;;;;;4*1H3/q6*-1;+2;;;;/p+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQVPEBHZMCRMC-UHFFFAOYSA-R | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

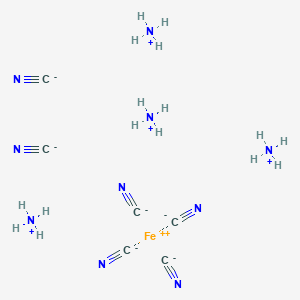

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[NH4+].[NH4+].[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16FeN10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051725 | |

| Record name | Tetraammonium hexacyanoferrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; Turns blue in air; [HSDB] Light green powder; [MSDSonline] | |

| Record name | Ammonium ferrocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely sol in water; practically insol in alcohol /Trihydrate/ | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 90 | |

| Record name | AMMONIUM FERROCYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals, TURNS BLUE IN AIR | |

CAS No. |

14481-29-9 | |

| Record name | Tetraammonium hexacyanoferrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMONIUM FERROCYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHD63ZGL2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM FERROCYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)

![Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium](/img/structure/B81881.png)